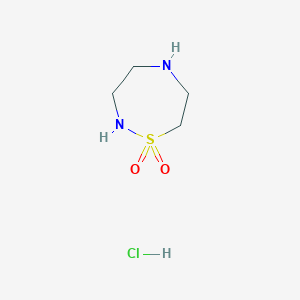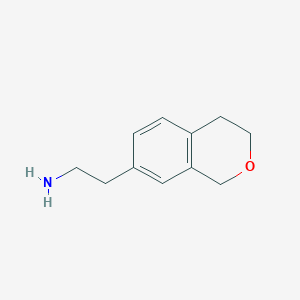![molecular formula C15H16F3N3O2 B2366828 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid CAS No. 1094029-40-9](/img/structure/B2366828.png)
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid, also known as TFMPA, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which plays a crucial role in synaptic transmission and plasticity.
作用機序
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid acts as an antagonist of mGluR1 by binding to the receptor and blocking its activation by glutamate. This leads to a decrease in the activity of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which is involved in the modulation of intracellular calcium levels and the release of neurotransmitters. By inhibiting the activity of mGluR1, 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid can modulate synaptic plasticity and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid depend on the specific experimental conditions and the target tissue or organ. In general, 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid can modulate synaptic transmission and plasticity by inhibiting the activity of mGluR1. This can lead to a decrease in the release of neurotransmitters such as glutamate, GABA, and dopamine, and affect various cellular processes such as calcium signaling, gene expression, and protein synthesis. 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid has also been shown to have anti-inflammatory and neuroprotective effects in some experimental models.
実験室実験の利点と制限
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid has several advantages as a research tool, including its high potency and selectivity for mGluR1, its availability from commercial sources, and its well-established pharmacology and toxicity profile. However, 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid also has some limitations, such as its relatively low solubility in water and some organic solvents, its susceptibility to degradation and oxidation, and its potential off-target effects on other glutamate receptors or ion channels.
将来の方向性
There are several future directions for research on 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid and mGluR1. One direction is to investigate the role of mGluR1 in different physiological and pathological processes, such as learning and memory, epilepsy, and schizophrenia. Another direction is to develop new drugs that target mGluR1 and have improved pharmacokinetic and pharmacodynamic properties. Finally, the use of 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid in combination with other research tools such as optogenetics, electrophysiology, and imaging techniques can provide new insights into the function of mGluR1 and its interactions with other molecular targets in the brain and other tissues.
合成法
The synthesis of 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid involves several steps, including the preparation of 2-(trifluoromethyl)quinazolin-4-amine, which is then reacted with 4-methyl-2-oxopentanoic acid to yield 4-methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid. The overall yield of the synthesis is around 20%, and the purity of the final product can be confirmed by high-performance liquid chromatography (HPLC).
科学的研究の応用
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid is widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid has been used to investigate the involvement of mGluR1 in pain perception, anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid has also been used to study the pharmacology of mGluR1 and to develop new drugs that target this receptor.
特性
IUPAC Name |
4-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-8(2)7-11(13(22)23)19-12-9-5-3-4-6-10(9)20-14(21-12)15(16,17)18/h3-6,8,11H,7H2,1-2H3,(H,22,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGFREGMJLZEQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)
![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)
![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)
![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)
![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)


